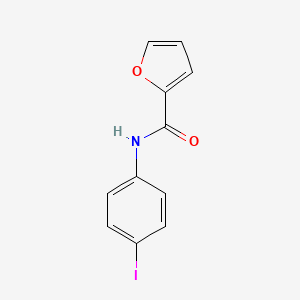

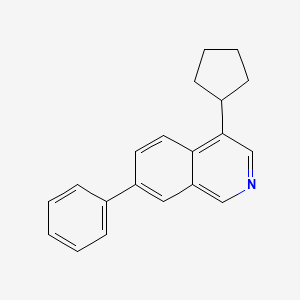

![molecular formula C13H13N3O3S B5546214 3-(4-乙氧基-3-硝基苯基)-5,6-二氢咪唑并[2,1-b][1,3]噻唑](/img/structure/B5546214.png)

3-(4-乙氧基-3-硝基苯基)-5,6-二氢咪唑并[2,1-b][1,3]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazo[2,1-b][1,3]thiazole derivatives often involves multi-step reactions starting from suitable precursors like thiohydentoin. Techniques such as condensation reactions, followed by cyclization, are commonly employed. The structural diversity in this compound class, including various substituents, allows for the exploration of different synthetic routes and conditions aiming at the desired product specificity and yield optimization (Dangi, Hussain, & Talesara, 2011).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives, including the subject compound, is characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, confirming the presence of specific functional groups and the overall three-dimensional configuration essential for understanding its reactivity and interaction with other molecules (Andreani et al., 1997).

Chemical Reactions and Properties

Imidazo[2,1-b][1,3]thiazoles undergo various chemical reactions, influenced by the presence of substituents on the ring system. These reactions may include nitrosation, halogenation, and interactions with acids or bases leading to ring transformations or the formation of novel derivatives. The substituents play a crucial role in determining the compound's reactivity towards different reagents and conditions (Billi et al., 1999).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are key to understanding the behavior of 3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole in various environments. These properties are influenced by molecular interactions and the compound's structural features, including intermolecular forces and the presence of functional groups affecting solubility in different solvents (Dong & Wang, 2005).

Chemical Properties Analysis

The chemical properties of this compound are shaped by its functional groups and molecular structure, determining its acidity, basicity, and potential for undergoing specific chemical reactions. For example, the presence of the nitro group and the ether linkage in the compound can affect its electron distribution and reactivity towards nucleophilic and electrophilic agents. Understanding these properties is crucial for predicting the compound's behavior in synthetic pathways and interactions with biomolecules (Prakash, Rani, & Goyal, 1992).

科学研究应用

HIV-1 非核苷逆转录酶抑制剂

新型家族的 HIV-1 非核苷逆转录酶抑制剂 (NNRTI) 以其杂环的修饰为特征,已显示出亚微摩尔浓度活性。这些化合物与早期版本相比具有增强的活性,在抗艾滋病方案中具有潜在用途,特别是针对携带特定突变的病毒 RT,表明它们在依法韦伦为基础的治疗中很有用 (De Martino 等人,2005 年)。

抗菌应用

以硫代海因酮为起始的一系列化合物已被合成并评估其抗菌活性,探索其作为化疗剂的潜力 (Dangi、Hussain 和 Talesara,2011 年)。这项研究强调了探索这些化合物以解决微生物感染,从而为开发新的治疗选择做出贡献。

染料设计的光物理性质

对区域异构对 4-羟基-1,3-噻唑基推挽式生色团/荧光团的光物理性质的影响的研究表明,硝基组与预期相反,并不充当荧光猝灭剂。这些发现为这类染料的设计策略提供了见解,为未来在荧光技术中的应用提供了基础 (Habenicht 等人,2015 年)。

抗菌和抗真菌特性

新合成的 2-芳基硫代-3-乙氧基羰基-6-芳基咪唑并[2,1-b]噻唑已对其抗菌和抗真菌特性进行了评估,展示了在对抗大肠杆菌、金黄色葡萄球菌、黑曲霉和白色念珠菌引起的感染中的潜在应用 (Shetty 等人,2008 年)。

抗结核活性

对离子液体促进的噻唑-咪唑并[2,1-b][1,3,4]噻二唑杂化物合成的研究突出了它们对结核分枝杆菌的显着抗结核活性。这项工作不仅推进了抗结核病的化疗武器库,还强调了结构修饰在增强抑制活性中的作用 (Ramprasad 等人,2016 年)。

未来方向

The future directions for research on “3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their biological activities, including their potential as antimicrobial agents . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights.

属性

IUPAC Name |

3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-12-4-3-9(7-10(12)16(17)18)11-8-20-13-14-5-6-15(11)13/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXKBUXWYZMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

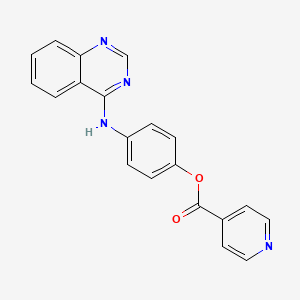

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

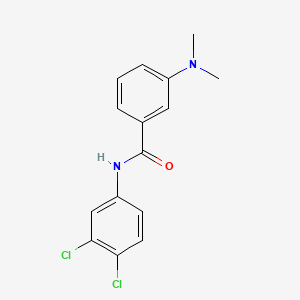

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

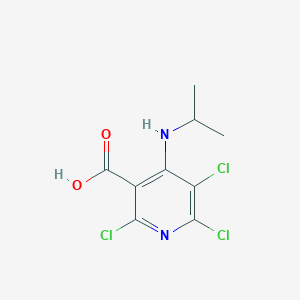

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)